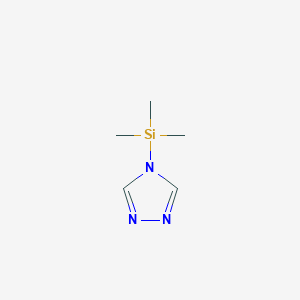
Trimethyl(1,2,4-triazol-4-yl)silane
Description
Trimethyl(1,2,4-triazol-4-yl)silane is a silylated heterocyclic compound featuring a 1,2,4-triazole ring substituted at the 4-position with a trimethylsilyl group. This structure combines the electron-withdrawing and steric effects of the silicon moiety with the versatile reactivity of the triazole ring.
Properties
CAS No. |
18827-14-0 |
|---|---|
Molecular Formula |
C5H11N3Si |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
trimethyl(1,2,4-triazol-4-yl)silane |
InChI |
InChI=1S/C5H11N3Si/c1-9(2,3)8-4-6-7-5-8/h4-5H,1-3H3 |
InChI Key |
YXIMDWIDDDTNPG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N1C=NN=C1 |
Canonical SMILES |
C[Si](C)(C)N1C=NN=C1 |
Synonyms |
4H-1,2,4-Triazole,4-(trimethylsilyl)-(7CI,8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | 4-Trimethylsilyl | ~166.3 (estimated) | Stabilized, low polarity |
| 3-Mercapto-1,2,4-triazole | 3-SH | ~105.1 | High bioactivity |
| Trimethylsilyl Chloride | Cl⁻ | 108.64 | Highly reactive silylating agent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


